5-Methoxychrysene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxychrysene is a polycyclic aromatic hydrocarbon (PAH) with a methoxy group attached to the fifth position of the chrysene molecule. PAHs are organic compounds containing multiple aromatic rings, and they are known for their presence in fossil fuels and their formation during the incomplete combustion of organic matter. This compound is of interest due to its potential biological activity and environmental impact.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxychrysene typically involves the Suzuki cross-coupling reaction. One method entails the reaction of naphthalene-2-boronic acid or 6-methoxynaphthalene-2-boronic acid with 2-bromo-5-methoxybenzaldehyde. This reaction is carried out under specific conditions to yield phenolic derivatives, which can then be converted to this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale application of the synthetic routes mentioned above. Industrial synthesis would require optimization of reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Methoxychrysene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenolic derivatives and other oxidized products.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include phenolic derivatives, dihydro derivatives, and various substituted chrysenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Methoxychrysene has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Research on its metabolism and interaction with biological systems helps understand the effects of PAHs on living organisms.
Medicine: Studies on its potential carcinogenic and mutagenic properties contribute to cancer research.
Industry: It is used in the development of materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of 5-Methoxychrysene involves its interaction with cellular components, particularly enzymes involved in its metabolism. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can bind to DNA and proteins, potentially causing mutagenic and carcinogenic effects .
Comparison with Similar Compounds
Similar Compounds
Chrysene: The parent compound without the methoxy group.
5-Methylchrysene: A similar compound with a methyl group instead of a methoxy group.
6-Methoxychrysene: Another methoxy-substituted chrysene but at a different position.
Uniqueness
5-Methoxychrysene is unique due to the presence of the methoxy group at the fifth position, which influences its chemical reactivity and biological activity. This substitution can alter the compound’s interaction with enzymes and other molecules, making it distinct from its analogs .
Properties
CAS No. |
61413-39-6 |
---|---|
Molecular Formula |
C19H14O |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
5-methoxychrysene |
InChI |
InChI=1S/C19H14O/c1-20-18-12-14-7-3-4-8-15(14)17-11-10-13-6-2-5-9-16(13)19(17)18/h2-12H,1H3 |
InChI Key |
SSPVNLSBRPPPGN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC=CC=C2C3=C1C4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.